2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride
Description
2-Amino-N-methanesulfonyl-2-methylpropanamide hydrochloride is a specialized organic compound characterized by a propanamide backbone substituted with a methanesulfonyl group and a methylamine moiety.
Properties
IUPAC Name |
2-amino-2-methyl-N-methylsulfonylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S.ClH/c1-5(2,6)4(8)7-11(3,9)10;/h6H2,1-3H3,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGLGJGGAOYRHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NS(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanamide with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides.
Scientific Research Applications
2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-methanesulfonyl-2-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-(1-Amino-2-methylpropan-2-yl)methanesulfonamide Hydrochloride (CID 51975222)
- Molecular Formula : C5H14N2O2S·HCl
- Key Features : Contains a methanesulfonamide group directly bonded to a branched amine.
- Comparison : The absence of a propanamide group distinguishes it from the target compound, but the sulfonamide moiety suggests similar reactivity in hydrogen bonding and enzyme inhibition. Its smaller size (MW ~198.7 g/mol) may confer higher membrane permeability compared to bulkier analogs .
2-Amino-N-(2-Hydroxyethyl)-2-methylpropanamide Hydrochloride (CAS 1220034-39-8)
- Molecular Formula : C8H17ClN2O2
- Key Features : A hydroxyethyl substituent replaces the methanesulfonyl group.
- This contrasts with the target compound’s sulfonyl group, which offers stronger electron-withdrawing effects and possible metabolic stability .
2-Amino-N-Isobutyl-2-methylpropanamide Hydrochloride (CAS 1220035-05-1)
- Molecular Formula : C8H19ClN2O
- Key Features : Features an isobutyl group instead of sulfonamide.
- Comparison: The hydrophobic isobutyl chain may increase lipophilicity, favoring blood-brain barrier penetration.
3-Amino-2-[(3-Fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride (CAS 1909318-79-1)
- Molecular Formula : C12H18ClFN2O2
- Key Features : Aromatic fluorophenyl and methoxy substituents.
- The target compound’s simpler structure may prioritize ease of synthesis and broader applicability .
Physicochemical Properties
*Estimated based on structural analogs.
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